![molecular formula C11H12ClN3 B2867662 [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine CAS No. 1368703-57-4](/img/structure/B2867662.png)

[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

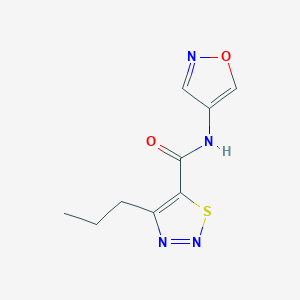

Molecular Structure Analysis

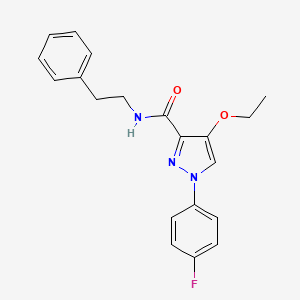

The molecular structure of “[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine” consists of an imidazole ring attached to a chlorobenzyl group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and two double bonds .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Novel Derivatives : Research on compounds structurally similar to "[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine" has led to the synthesis of various novel derivatives. For instance, a study described the efficient synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. These compounds were characterized using IR, H NMR, C NMR, and mass spectral data, highlighting their potential in further chemical and pharmaceutical research (Vishwanathan & Gurupadayya, 2014).

Metal Complex Synthesis : Another study focused on the design and synthesis of zirconium (IV), cadmium (II), and iron (III) complexes derived from Schiff base and 2-aminomethylbenzimidazole. These complexes were evaluated for their biological activity, showcasing the diverse applications of imidazole derivatives in developing metal-based drugs and materials (al-Hakimi et al., 2020).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of imidazole derivatives. For example, 2-alkanamino benzimidazole derivatives demonstrated marked potency as antimicrobial agents against a variety of pathogens, suggesting their potential use in combating infections (Ajani et al., 2016).

Materials Science Applications

Imidazole derivatives have been applied in materials science, particularly in the development of corrosion inhibitors and polymers. Amino acid compounds based on imidazole were studied for their effectiveness as corrosion inhibitors for steel, showcasing their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015). Furthermore, novel polyamides with imidazole pendants have been synthesized, displaying significant solubility and thermal stability, which could be advantageous in creating advanced materials (Ghaemy & Alizadeh, 2009).

Mécanisme D'action

Target of Action

The primary targets of [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of various cellular processes, including metabolism, gene transcription, cell cycle progression, and cytoskeletal rearrangement .

Mode of Action

It is believed to interact with its targets, leading to changes in their activity . This interaction could potentially alter the function of these proteins, thereby influencing the cellular processes they regulate .

Biochemical Pathways

Given its targets, it is likely to influence pathways regulated by camp-dependent protein kinases . These could include pathways involved in cell growth, cell differentiation, and other cellular responses to external stimuli .

Result of Action

Given its targets, it may influence various cellular processes regulated by cAMP-dependent protein kinases . These could include changes in cell growth, cell differentiation, and cellular responses to external stimuli .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine. Factors such as pH can affect the photophysical properties of similar compounds .

Propriétés

IUPAC Name |

[1-[(4-chlorophenyl)methyl]imidazol-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c12-10-3-1-9(2-4-10)6-15-7-11(5-13)14-8-15/h1-4,7-8H,5-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPCBOCKXJIBHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=C2)CN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)

![Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2867582.png)

![2-Chloro-6-cyclopropyl-N-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]pyridine-4-carboxamide](/img/structure/B2867583.png)

![3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide](/img/structure/B2867591.png)

![5,8-Diazaspiro[2.6]nonane](/img/structure/B2867595.png)